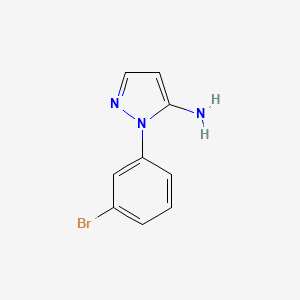

1-(3-Bromophenyl)-1h-pyrazol-5-amine

Description

General Context of Pyrazole (B372694) Derivatives in Modern Chemical Research

Pyrazoles are a prominent class of five-membered heterocyclic compounds characterized by an aromatic ring containing two adjacent nitrogen atoms. nih.govresearchgate.net This structural motif is a cornerstone in the fields of organic and medicinal chemistry due to its presence in a vast number of biologically active molecules. mdpi.commdpi.com The pyrazole nucleus is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities.

Research has extensively documented the diverse therapeutic applications of pyrazole derivatives, which include anti-inflammatory, anticancer, antimicrobial, analgesic, antidepressant, and anticonvulsant properties. mdpi.comorientjchem.org The versatility of the pyrazole core is exemplified by its incorporation into several FDA-approved drugs. A well-known example is Celecoxib, a potent anti-inflammatory agent. nih.govlifechemicals.com Beyond medicine, pyrazole derivatives have found significant applications in agriculture as insecticides and herbicides and in material science. researchgate.netlifechemicals.commdpi.com The main methods for synthesizing the pyrazole nucleus often involve the cyclocondensation of hydrazine (B178648) derivatives with 1,3-difunctional compounds, 1,3-dipolar cycloadditions, or multicomponent reactions. nih.gov

Importance of Functionalized Pyrazoles in Organic and Materials Sciences

The true potential of the pyrazole core is unlocked through functionalization, which involves attaching various chemical groups to the ring. This process allows chemists to fine-tune the molecule's physical, chemical, and biological properties. mdpi.com Functionalized pyrazoles are indispensable tools in organic synthesis, serving as versatile intermediates and building blocks for more complex molecular architectures. nih.govscirp.org Halogenated pyrazoles, for instance, are particularly valuable as they can undergo a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-archives.org

In materials science, functionalized pyrazoles are investigated for a range of applications. Their ability to coordinate with metal ions makes them excellent ligands in catalysis and coordination chemistry. lifechemicals.comresearchgate.net Certain pyrazole derivatives exhibit unique photophysical properties, leading to their use in the development of chemical sensors and advanced organic materials. mdpi.com Furthermore, specific substitutions can induce properties like liquid crystallinity, or they can be used in polymer chemistry and as UV stabilizers. mdpi.comlifechemicals.com

Rationale for Investigating 1-(3-Bromophenyl)-1H-pyrazol-5-amine: A Case Study in Pyrazole Chemistry

The compound this compound serves as an excellent case study to illustrate the strategic importance of functionalized pyrazoles. Its chemical structure incorporates three key features that make it a valuable target for research and a versatile precursor in synthesis: the pyrazole core, a bromo-substituted phenyl ring, and an amino group.

The rationale for its investigation is rooted in its potential as a highly adaptable building block:

The Bromophenyl Group: The bromine atom on the phenyl ring at the 1-position of the pyrazole is a key functional handle. It provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of diverse chemical moieties, enabling the synthesis of large libraries of derivative compounds for screening in drug discovery programs. myskinrecipes.com

The 5-Amino Group: The amino group at the 5-position of the pyrazole ring is another critical reactive center. 5-aminopyrazoles are well-established, versatile intermediates in medicinal chemistry. mdpi.com This group can be acylated, alkylated, or used in condensation reactions to construct fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles and pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores. scirp.org

Synergistic Functionality: The combination of the reactive amino group and the synthetically versatile bromo-substituent on the same molecular scaffold makes this compound a powerful intermediate. It allows for sequential or orthogonal chemical modifications at two different sites, providing a strategic pathway to complex target molecules with potential biological activity.

The specific arrangement of these functional groups makes this compound a subject of interest for developing novel synthetic methodologies and for the targeted synthesis of new classes of compounds in medicinal and materials chemistry.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrN₃ | uni.lu |

| Monoisotopic Mass | 236.990 g/mol | uni.lu |

| Predicted XlogP | 2.2 | uni.lu |

| SMILES | C1=CC(=CC(=C1)Br)N2C(=CC=N2)N | uni.lu |

| InChIKey | WKMVSXMVWPUGOY-UHFFFAOYSA-N | uni.lu |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |

| 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles |

| 3H-imidazo[1,2-b]pyrazo-2-ol |

| 4-aminoantipyrine |

| 5-amino-1-(2-hydroxyethyl)pyrazole |

| 5-amino-3-phenyl-1H-pyrazole |

| 5-amino-3-substituted-1H-pyrazole |

| 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole |

| Celecoxib |

| ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate |

| Halosulfuron-methyl |

| Penflufen |

| Furametpyr |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMVSXMVWPUGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions present in the solid state.

For 1-(3-Bromophenyl)-1h-pyrazol-5-amine, obtaining suitable single crystals is a prerequisite for this analysis. The process typically involves the slow evaporation of a saturated solution of the compound in an appropriate solvent system. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

While specific crystallographic data for this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) at the time of this writing, a hypothetical dataset for a compound of this nature would typically be presented as follows. The data would reveal critical parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z).

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from a single-crystal X-ray diffraction experiment.

From this data, key structural features would be elucidated. This includes the planarity of the pyrazole (B372694) and phenyl rings and the dihedral angle between them. Furthermore, the analysis would reveal crucial bond lengths and angles, providing insight into the electronic nature of the molecule. A significant aspect of the solid-state structure would be the identification of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is an essential technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a fundamental verification of the compound's empirical formula, which in the case of this compound is C₉H₈BrN₃.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample of the purified compound is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The experimentally determined percentages of C, H, and N are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 45.40 | Value |

| Hydrogen (H) | 3.39 | Value |

| Nitrogen (N) | 17.65 | Value |

The congruence of data from both single-crystal X-ray diffraction and elemental microanalysis provides a robust and comprehensive characterization of this compound, unequivocally confirming its molecular structure and elemental makeup.

Theoretical and Computational Investigations of 1 3 Bromophenyl 1h Pyrazol 5 Amine

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study pyrazole (B372694) derivatives, providing reliable predictions of their molecular properties. unar.ac.id

Geometry optimization is a fundamental computational procedure that seeks to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), the equilibrium geometry of 1-(3-Bromophenyl)-1H-pyrazol-5-amine can be calculated. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

For pyrazole derivatives, a key geometric feature is the dihedral angle between the pyrazole ring and its phenyl substituent, which indicates the degree of planarity and conjugation between the two ring systems. For instance, in the related compound 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings are not coplanar, forming a significant dihedral angle of 50.61°. nih.gov A similar non-planar arrangement would be expected for this compound due to steric interactions.

Energetic analysis provides the total energy of the optimized structure, which is a measure of its stability. Vibrational frequency calculations are typically performed following geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 1: Predicted Geometric Parameters for a Pyrazole Derivative (Illustrative) Note: The following data is for an analogous compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and is provided for illustrative purposes as specific data for this compound was not found. researchgate.net

| Parameter | Value (Molecule 1) | Value (Molecule 2) |

| Dihedral Angle (Bromobenzene-Pyrazole) | 26.0 (2)° | 39.9 (7)° |

| Dihedral Angle (Phenyl-Pyrazole) | 19.7 (5)° | 7.3 (0)° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ontosight.ai Conversely, a small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. DFT calculations are a standard method for computing HOMO and LUMO energies and visualizing their distributions.

For pyrazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the amine group and the pyrazole ring, while the LUMO may be distributed over the phenyl ring system. The HOMO-LUMO gap for various pyrazole compounds typically falls in the range of 3 to 5 eV. ontosight.ai This gap is a key factor in predicting their potential applications in areas like nonlinear optics. unar.ac.idnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents typical energy ranges for pyrazole derivatives as specific data for this compound was not found.

| Parameter | Typical Energy Range (eV) |

| EHOMO | -5.0 to -6.5 |

| ELUMO | -1.0 to -2.5 |

| Energy Gap (ΔE) | 3.0 to 5.0 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. It calculates the second-order perturbation energy (E(2)), which measures the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

In pyrazole systems, significant delocalization can occur between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. unar.ac.id For example, NBO analysis of 3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-1-phenyl-2-pyrazoline revealed the contributions of lone pairs to the relevant bonds, providing insight into its electronic structure. nih.gov This type of analysis for this compound would elucidate the charge transfer pathways and the stability endowed by these intramolecular interactions.

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions Note: This table illustrates the type of data obtained from an NBO analysis for a generic pyrazole derivative, as specific data for this compound was not found.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N2 | π(C4-C5) | ~15-25 |

| LP(1) N(Amine) | π(C4-C5) | ~5-15 |

| π(C1-C6) | π*(C2-C3) | ~10-20 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For pyrazole derivatives, MEP maps typically show negative potential around the nitrogen atoms of the pyrazole ring and any other heteroatoms with lone pairs, making these the primary sites for electrophilic interaction. unar.ac.id The hydrogen atoms of the amine group would exhibit a positive potential, identifying them as sites for nucleophilic interaction or hydrogen bonding. The bromophenyl ring would show a mixed potential, with the bromine atom being a site of slight negative potential.

Advanced Computational Approaches

Beyond DFT, other computational methods can provide further insights into the electronic structure of molecules.

The Restricted Hartree-Fock (RHF) method is an ab initio quantum chemistry method for approximating the ground-state wavefunction and energy of a closed-shell molecule. While DFT methods include electron correlation effects, RHF provides a foundational, albeit less accurate, starting point for more complex calculations. RHF has been used in theoretical studies to investigate tautomeric stabilization in pyrazole derivatives. Comparing results from RHF and DFT can highlight the importance of electron correlation in describing the electronic properties of this compound. For instance, RHF calculations could be used to generate the initial molecular orbitals for more advanced post-Hartree-Fock methods.

Chemical Reactivity and Derivatization Pathways

Reactions of the Primary Amine Moiety

The primary amine group at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, enabling the synthesis of a variety of derivatives through condensation, acylation, and diazotization reactions.

Formation of Schiff Bases and Imines

The primary amine of pyrazol-5-amines readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, pyrazole aldehydes react with various aromatic amines in the presence of a base like triethylamine (B128534) to yield the corresponding pyrazole-based Schiff bases in good to high yields. ekb.eg The formation of an iminium cation, generated by the protonation of the imine nitrogen, creates a highly reactive electrophile that can participate in further reactions. nih.gov

Another related transformation involves the in-situ generation of nitrile imines from pyrazole precursors. semanticscholar.org These highly reactive intermediates can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to create new heterocyclic systems, demonstrating the versatility of imine-related chemistry in this class of compounds. semanticscholar.orgacs.org

Table 1: Examples of Schiff Base Formation with Pyrazole Derivatives

| Pyrazole Reactant | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Pyrazole aldehyde | Aromatic amines (e.g., p-methyl aniline, p-chloro aniline) | Pyrazole-based Schiff bases | ekb.eg |

Acylation and Amide Formation

The nucleophilic primary amine of 1-(3-bromophenyl)-1H-pyrazol-5-amine can be readily acylated to form stable amide derivatives. This transformation is fundamental in organic synthesis and is frequently employed in the pharmaceutical industry. researchgate.net The reaction typically involves treating the aminopyrazole with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base. nih.govnih.gov

For example, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by reacting 5-aminopyrazoles with substituted benzoyl chlorides. nih.gov Similarly, pyrazole-thiophene-based amides have been synthesized by reacting 3-methyl-1-phenyl pyrazol-5-amine with 5-bromothiophene carboxylic acid under various catalytic conditions. mdpi.com These reactions highlight the robustness of amide bond formation with the pyrazol-5-amine scaffold.

Table 2: Synthesis of Pyrazole Amides

| Pyrazol-5-amine Derivative | Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene carboxylic acid | TiCl₄, Pyridine | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 12% | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene carboxylic acid | Toluene, Reflux | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 42% | mdpi.com |

Diazotization and Coupling Reactions

The primary amine group can be converted to a diazonium salt through treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). sci-hub.se These pyrazole diazonium salts are versatile intermediates that can undergo various subsequent reactions.

A key application of these diazonium salts is in azo coupling reactions, where the aryldiazonium cation acts as an electrophile in a substitution reaction with an activated aromatic compound like a phenol (B47542) or an aniline. wikipedia.orgorganic-chemistry.org This reaction results in the formation of brightly colored azo compounds. wikipedia.org The pH of the reaction medium is crucial; it must be mildly acidic or neutral for the coupling to proceed efficiently. organic-chemistry.org For instance, 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts have been shown to couple with acetylacetone, leading to the formation of pyrazolo[5,1-c] nih.govnih.govdntb.gov.uatriazines after cyclization. researchgate.net In some cases, intramolecular azo coupling can occur. researchgate.net

Furthermore, aminopyrazoles can be treated with nitrous acid and subsequently coupled with secondary amines to produce triazenopyrazoles. nih.gov

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle that can participate in various reactions, including oxidative couplings and electrophilic substitutions.

Oxidative Dehydrogenative Couplings to Form Azopyrroles

A novel synthetic strategy involves the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively form azopyrrole derivatives. nih.govacs.org This method provides an alternative, step-economical route to heteroaryl azo compounds. nih.gov The reaction can be controlled by the catalytic system employed. acs.org

One pathway involves a reaction that simultaneously installs C-I and N-N bonds through intermolecular iodination and oxidation, using reagents like iodine and tert-butyl hydroperoxide (TBHP). nih.govacs.org A second pathway utilizes a copper-catalyzed oxidative coupling process to directly convert pyrazol-5-amines into azopyrroles. nih.govacs.org Research has shown that pyrazol-5-amines with a bromophenyl substituent react efficiently to afford the desired products in good to excellent yields. nih.gov

Table 3: Oxidative Dehydrogenative Coupling of Substituted Pyrazol-5-amines

| Pyrazol-5-amine Substituent | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Bromophenyl | I₂, K₂CO₃, TBHP, EtOH | Iodo-substituted azopyrrole | nih.gov |

| Phenyl | CuI, 1,10-phenanthroline, TBHP, CH₂Cl₂ | Azopyrrole | nih.gov |

Halogenation Reactions (e.g., Chlorination, Iodination)

The pyrazole ring can undergo electrophilic halogenation, typically at the C4 position, which is activated by the amine group at C5. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. beilstein-archives.orgbeilstein-archives.org This metal-free protocol provides an effective route to novel 4-halogenated pyrazole derivatives in moderate to excellent yields under mild, room-temperature conditions. beilstein-archives.orgresearchgate.net

The reaction is versatile, with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) being used for chlorination, bromination, and iodination, respectively. beilstein-archives.org The solvent, typically dimethyl sulfoxide (B87167) (DMSO), has been shown to play a dual role as both solvent and catalyst in the transformation. beilstein-archives.orgresearchgate.net This method is applicable to a broad scope of substrates and can be used for gram-scale synthesis. beilstein-archives.org

Table 4: Direct C-H Halogenation of 3-Aryl-1H-pyrazol-5-amines

| Halogenating Agent | Halogenation Type | Conditions | Product | Reference |

|---|---|---|---|---|

| N-chlorosuccinimide (NCS) | Chlorination | DMSO, Room Temperature | 4-Chloro-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |

| N-bromosuccinimide (NBS) | Bromination | DMSO, Room Temperature | 4-Bromo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |

Transformations of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional group for derivatization, primarily serving as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The bromine atom of this compound is well-suited for such transformations, enabling the introduction of various substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For brominated pyrazoles, the Suzuki-Miyaura reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. researchgate.netrsc.org The reaction is generally tolerant of various functional groups, including the free amine and the pyrazole's NH group, which are present in the parent compound. researchgate.netnih.gov The use of specific palladium precatalysts, such as those derived from XPhos, has been shown to be effective for the coupling of brominated pyrazoles with a range of boronic acids, including electron-rich, electron-deficient, and sterically demanding substrates. researchgate.netrsc.org While brominated pyrazoles are effective coupling partners, they have been found to be superior to iodinated pyrazoles in some cases due to a reduced tendency for dehalogenation side reactions. researchgate.net

| Catalyst System | Coupling Partner | Product Type | Yield (%) | Reference |

| Pd(dppf)Cl₂ / K₂CO₃ | N-Boc-2-pyrroleboronic acid | 5-(Pyrrol-2-yl)-indazole | Good | nih.gov |

| XPhos Pd G2 | Aryl/Heteroaryl boronic acids | 4-Aryl/Heteroaryl-dinitropyrazoles | High | rsc.org |

| Pd(PPh₃)₂Cl₂ | Phenylboronic acid | 4-Phenyl-pyrazole carboxylate | 93% | researchgate.net |

| P1 Precatalyst | Aryl boronic acids | 3-Aryl pyrazoles | 61-86% | nih.gov |

This table presents examples of Suzuki-Miyaura reactions on related brominated N-heterocycles to illustrate typical conditions and outcomes.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgresearchgate.net This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is a reliable method for introducing alkynyl moieties onto the bromophenyl ring of the target compound. wikipedia.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature and with a mild base, making it suitable for complex molecules. wikipedia.orgnih.gov Copper-free variations of the Sonogashira coupling have also been developed to avoid potential issues associated with the copper co-catalyst. libretexts.orgnih.gov This transformation is invaluable for creating extended π-conjugated systems, which are of interest in materials science and for synthesizing biologically active molecules. researchgate.netnih.gov

| Catalyst System | Coupling Partner | Reaction Type | Key Features | Reference |

| Pd(0) catalyst, Cu(I) cocatalyst, amine base | Terminal Alkyne | C(sp²)-C(sp) bond formation | Classic method, mild conditions | libretexts.org |

| Palladium-phosphine complexes | Terminal Alkyne | C-C bond formation | Useful for pharmaceuticals, natural products | wikipedia.org |

| Copper-free Palladium catalyst | Terminal Alkyne | Alkynylation | Avoids copper-related side reactions | nih.gov |

This table outlines the general conditions for Sonogashira coupling reactions applicable to aryl bromides.

Nucleophilic aromatic substitution (SNAr) is a pathway to replace the bromine atom with a nucleophile. However, unlike cross-coupling reactions, SNAr on an unactivated aryl halide like a simple bromophenyl ring is generally difficult. libretexts.org The reaction typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Regioselectivity and Stereoselectivity in Derivatization

When considering further derivatization of this compound, regioselectivity is a key consideration, as multiple reactive sites exist.

On the Phenyl Ring: As discussed, derivatization of the phenyl ring is predominantly directed by the bromine atom via cross-coupling reactions, leading to substitution specifically at the C3 position. Electrophilic aromatic substitution on the bromophenyl ring is unlikely to be highly selective, as the directing effects of the bromo group (ortho, para-directing but deactivating) and the pyrazolyl group would compete, potentially leading to a mixture of products.

On the Pyrazole Ring: The pyrazole ring itself contains reactive positions. The C4 position of a 5-aminopyrazole is often susceptible to electrophilic attack, such as halogenation. beilstein-archives.org For instance, direct halogenation of 3-aryl-1H-pyrazol-5-amines with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) has been shown to selectively occur at the C4 position in good yields. beilstein-archives.org Therefore, electrophilic substitution on this compound would be expected to proceed with high regioselectivity at the C4 position of the pyrazole core.

On the Amino Group: The 5-amino group can act as a nucleophile, allowing for reactions such as acylation, alkylation, or sulfonylation. These reactions would be highly regioselective for the nitrogen atom of the amine.

Given that this compound is an achiral molecule, stereoselectivity is not a factor in its direct derivatization unless a chiral reagent is used or a new stereocenter is created during the reaction. In such cases, the stereochemical outcome would depend on the specific reaction mechanism and conditions employed.

Coordination Chemistry of 1 3 Bromophenyl 1h Pyrazol 5 Amine

Investigation of 1-(3-Bromophenyl)-1H-pyrazol-5-amine as a Ligand

The potential of this compound as a ligand in coordination chemistry is rooted in the presence of multiple donor atoms—the two nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the exocyclic amine group. This arrangement allows for various coordination modes, making it a versatile building block for constructing metal-organic frameworks and discrete coordination complexes. researchgate.net

Pyrazole and its derivatives are well-known for their ability to coordinate to metal ions in several distinct ways. researchgate.net The neutral pyrazole molecule typically acts as a monodentate ligand, binding through its pyridinic N2 nitrogen atom. nih.gov Upon deprotonation, the resulting pyrazolate anion can function as a monodentate ligand or, more commonly, as a bridging, exo-bidentate ligand, linking two metal centers through both N1 and N2 atoms. uninsubria.it

For pyrazol-5-amine ligands, the presence of the 5-amino group introduces additional possibilities. These ligands can act as bidentate chelating agents, coordinating to a single metal center through the pyrazole N2 atom and the exocyclic amino group, forming a stable five-membered ring. nih.gov This chelation is a common and stable coordination mode for ligands containing both amino and azole functionalities.

Possible Coordination Modes for this compound:

Monodentate: Coordination via the N2 atom of the pyrazole ring.

Bidentate Chelating: Coordination via the pyrazole N2 atom and the 5-amino group to the same metal center.

Bidentate Bridging: In its deprotonated (pyrazolate) form, it can bridge two metal centers via the N1 and N2 atoms.

The synthesis of transition metal complexes with pyrazol-5-amine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govjournalirjpac.com The reaction of this compound with various transition metal salts, such as those of chromium(III), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), is expected to yield stable complexes. journalirjpac.com The choice of solvent, reaction temperature, and molar ratio of metal to ligand can influence the stoichiometry and structure of the resulting complex. For instance, complexes with a 1:2 metal-to-ligand ratio are commonly formed. journalirjpac.com The synthesis of an iron(II) complex with a related ligand containing both pyrazole and bromophenyl moieties was achieved by layering solutions of the ligand and the metal salt, leading to the formation of single crystals suitable for X-ray diffraction. nih.gov

Typical Synthesis Reaction: M(X)n + 2 L → [ML2Xn] Where:

M = Transition metal ion (e.g., Co2+, Ni2+, Cu2+, Zn2+)

X = Anion (e.g., Cl-, NO3-, CH3COO-)

L = this compound

n = charge of the metal ion

Structural Characterization of Metal Complexes

The elucidation of the structure and bonding in coordination compounds formed with this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic methods provide valuable insight into the coordination environment of the metal ion and the binding mode of the ligand.

Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, characteristic bands for the N-H stretching of the amine group would be expected. Upon coordination to a metal ion, a shift in the frequency of these N-H bands to lower wavenumbers is anticipated, indicating the involvement of the amino group in bonding. tandfonline.com Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the formation of a complex. nih.gov The chemical shifts of the protons and carbons near the coordination sites (i.e., the pyrazole ring and the amino group) are expected to change upon complexation. nih.gov For instance, the signal for the NH2 protons would likely broaden or shift downfield.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes provide information about the geometry of the coordination sphere. The d-d electronic transitions observed are characteristic of the specific metal ion and its environment (e.g., octahedral, tetrahedral, or square planar). tandfonline.comtandfonline.com

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

|---|---|---|---|

| IR Spectroscopy | N-H stretch (~3300-3400 cm⁻¹) | Shift to lower frequency; New M-N bands (~400-500 cm⁻¹) | Confirmation of amine group coordination |

| ¹H NMR Spectroscopy | Sharp signals for pyrazole and phenyl protons; NH₂ signal | Shifting and/or broadening of signals near coordination sites | Confirmation of ligand binding in solution |

| UV-Visible Spectroscopy | Ligand-centered π-π* transitions | Appearance of d-d transition bands | Determination of coordination geometry |

| Metal Ion | Expected Geometry | Expected M-N Bond Lengths (Å) | Reference Compound Type |

|---|---|---|---|

| Fe(II) | Pseudo-octahedral | ~1.9 - 2.2 | Tridentate pyrazole-containing ligand nih.gov |

| Zn(II) | Tetrahedral | ~2.0 - 2.1 | Aminophenylpyrazole ligand iucr.orgresearchgate.net |

| Cu(II) | Square Planar / Distorted Octahedral | ~1.9 - 2.3 | Pyrazole-based Schiff base tandfonline.comtandfonline.com |

| Co(II) | Tetrahedral / Octahedral | ~2.0 - 2.2 | Pyrazolylpyridine ligand tandfonline.com |

Influence of the Bromophenyl Substituent on Coordination Properties

Substituents on pyrazole-based ligands can significantly affect the stability and structure of their metal complexes through both electronic and steric effects. tandfonline.comfigshare.com The 3-bromophenyl group attached to the N1 position of the pyrazole ring in this compound is expected to exert a notable influence.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect will decrease the electron density on the pyrazole ring, which in turn reduces the basicity of the N2 donor atom. A lower basicity generally leads to weaker metal-ligand bonds and can affect the stability of the resulting complexes. pen2print.org The stability constants of metal complexes with substituted pyrazoles have been shown to correlate with the electron-attracting power of the substituent group. pen2print.org

Steric Effects: The bromophenyl group is sterically demanding. Its presence can influence the coordination geometry around the metal center, potentially preventing the formation of certain structures or favoring others. tandfonline.comuclouvain.be The bulkiness of substituents can disallow certain crystal packing interactions, such as π-π stacking, and can ultimately determine the speciation of the complex in both solution and the solid state. tandfonline.comfigshare.com For example, bulky substituents on pyrazole rings have been shown to prevent a thermally induced spin crossover in iron(II) complexes, trapping the metal center in a high-spin state. uclouvain.be Therefore, the steric hindrance from the 3-bromophenyl group could play a crucial role in dictating the final structure and magnetic properties of its metal complexes.

Advanced Research Applications

Nonlinear Optical (NLO) Properties of Pyrazole (B372694) Derivatives

Pyrazole derivatives are recognized for their significant nonlinear optical (NLO) properties, which are critical for technologies involving the manipulation of light, such as frequency conversion and optical switching. acs.org These properties originate from the response of a material's polarization to a strong electromagnetic field, such as that from a laser. The inherent asymmetry and π-conjugated electron system of the pyrazole ring, when functionalized with appropriate electron donor and acceptor groups, can lead to substantial NLO effects.

The NLO response of a molecule is quantified by its molecular hyperpolarizability. A large first hyperpolarizability (β) is a key attribute for second-order NLO materials. In pyrazole derivatives, this is often achieved by creating an intramolecular charge transfer (ICT) pathway. acs.org For 1-(3-Bromophenyl)-1h-pyrazol-5-amine, the potent electron-donating amine (-NH2) group at the 5-position and the bromophenyl group at the 1-position establish a donor-π-acceptor (D-π-A) framework. This configuration facilitates the displacement of electron density upon excitation with light, resulting in a significant NLO response.

Research on related pyrazoline derivatives using the Z-scan technique has quantified key NLO parameters. These studies provide a benchmark for the potential performance of compounds like this compound.

Table 1: NLO Properties of Exemplar Pyrazoline Derivatives This table presents data for related pyrazoline compounds to illustrate the NLO potential of the pyrazole class.

| Compound Class | Nonlinear Refractive Index (η₂) | Nonlinear Absorption Coefficient (β) | Third-Order Susceptibility (χ⁽³⁾) | Reference |

| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pirazolines | Varies with substituent | Varies with substituent | Values in the range of 4.318x10⁻¹³ to 7.992x10⁻¹³ esu | researchgate.net |

Materials with strong NLO properties are essential for developing components for ultrafast optics and photonics. The electronic transitions that give rise to NLO effects in organic molecules like pyrazoles occur on extremely short timescales. Studies on the fundamental photodynamics of the pyrazole molecule reveal ultrafast dissociation processes occurring on a sub-50 femtosecond timescale, highlighting the rapid response of this heterocyclic system to optical excitation. whiterose.ac.ukrsc.org This intrinsic high-speed response makes pyrazole derivatives, including this compound, promising candidates for applications in all-optical signal processing, optical limiting, and other functions in advanced photonic devices. rsc.org

Applications in Advanced Materials Science

The tailored electronic structure of pyrazole derivatives makes them highly suitable for a range of applications in materials science, particularly in optoelectronic devices where the conversion between electricity and light is fundamental.

Electroluminescence is the phenomenon where a material emits light in response to an electric current. Pyrazole and pyrazoline derivatives have been extensively investigated as emitter and charge-transporting materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net These compounds are known for their strong fluorescence, high quantum yields, and good film-forming properties, which are crucial for device fabrication and performance. researchgate.net

The specific substituents on the pyrazole ring play a critical role in tuning the emission color, efficiency, and stability of the device. Phenyl group substitutions, such as the bromophenyl group in this compound, have been shown to yield excellent blue photoluminescence and electroluminescence. researchgate.net Research into various pyrazole-based systems has demonstrated their capability to produce bright and efficient light emission. mdpi.comrsc.orgrsc.org

Table 2: Performance of Selected Pyrazole Derivatives in Electroluminescent Devices This table summarizes performance data from various pyrazole-based systems to showcase their potential in OLED applications.

| Pyrazole Derivative Type | Max. Brightness (cd/m²) | Max. Efficiency | Emitted Color | Reference |

| 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) | 2,400 | Not specified | Blue | rsc.org |

| Spirobifluorene-based 1H-pyrazolo[3,4-b]quinoline | > 20,000 | Not specified | Bright Blue | mdpi.com |

| Tetraphenylethylene-substituted 1H-pyrazolo[3,4-b]quinoline | 8,264 | 3.96 cd/A | Bluish-Green | mdpi.com |

Certain pyrazole derivatives have demonstrated the ability to support light amplification through stimulated emission, a prerequisite for laser action. acs.orgresearchgate.net Studies have shown that thin films containing pyrazoline dyes can exhibit both amplified spontaneous emission (ASE) and random lasing. acs.orgacs.org Random lasing occurs when optical gain from stimulated emission combines with multiple scattering in a disordered medium, creating coherent feedback for laser oscillation. acs.org

The pumping threshold required to observe these phenomena in pyrazoline derivatives can be as low as 70 µJ/cm² for random lasing and 5 mJ/cm² for stimulated emission, depending on the specific molecular structure. acs.orgresearchgate.net These findings underscore the potential of the pyrazole scaffold, as found in this compound, for the development of active media for organic solid-state lasers and optical amplifiers.

The pyrazole ring is considered a "privileged scaffold" not only in medicinal chemistry but also in materials science. researchgate.netnih.gov Its robust chemical nature and the multiple sites available for functionalization allow for the rational design of materials with precisely tuned properties. mdpi.com By strategically selecting and placing substituents, researchers can control the molecule's electronic energy levels (HOMO/LUMO), absorption and emission spectra, charge transport characteristics, and NLO response. mdpi.com

Computational methods, including molecular modeling and quantitative structure-activity relationship studies, are increasingly used to accelerate the design and optimization of novel pyrazole-based functional materials. researchgate.netnih.govnih.gov The structure of this compound is a product of this design philosophy, where the interplay between the pyrazole core, the amine donor, and the bromophenyl substituent is intended to produce specific, desirable optoelectronic properties. This approach provides a powerful framework for discovering next-generation materials for a wide array of advanced technological applications. nih.gov

Limited Publicly Available Research on the Interdisciplinary Applications of this compound in Organic and Inorganic Chemistry

Consequently, a detailed discussion on the interdisciplinary research in organic and inorganic chemistry focusing solely on this compound, as per the requested outline, cannot be substantiated with verifiable, detailed research findings and data tables at this time. The current body of scientific literature does not provide the necessary foundation to elaborate on its role in forming coordination complexes, its use in the synthesis of organometallic compounds, or its applications in fields that merge these two branches of chemistry. Further research would be required to elucidate the potential of this compound in these advanced and interdisciplinary domains.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While established methods for pyrazole (B372694) synthesis exist, future research will likely concentrate on developing more efficient, sustainable, and diverse synthetic routes to access 1-(3-Bromophenyl)-1h-pyrazol-5-amine and its analogues. The Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a β-ketoester, is a classic approach, but modern methodologies offer significant advantages. researchgate.net

Emerging strategies that could be applied or optimized include:

Flow Chemistry: Continuous-flow synthesis offers improved safety, scalability, and efficiency over traditional batch methods. mdpi.com Implementing flow chemistry could allow for the safer handling of potentially hazardous reagents and intermediates, such as hydrazine derivatives, while enabling higher throughput for library synthesis. mdpi.com

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, provide a highly efficient route to structurally diverse pyrazoles. researchgate.net Developing an MCR for this compound would streamline its synthesis and facilitate the rapid creation of derivative libraries for screening.

Direct C-H Functionalization: Recent advances in C-H functionalization offer a powerful tool for modifying the pyrazole core directly. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed, providing a metal-free method to introduce halogens at the 4-position of the pyrazole ring. beilstein-archives.org Applying and expanding such methodologies to this compound would enable late-stage diversification, creating novel compounds with potentially enhanced properties.

A comparative look at these synthetic avenues is presented below.

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved scalability, higher yields, process automation. mdpi.com | Optimization of reaction conditions (temperature, pressure, flow rate) for continuous production. |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net | Design of novel one-pot procedures using readily available starting materials. |

| C-H Functionalization | Late-stage modification of the core structure, avoids pre-functionalization steps. beilstein-archives.org | Exploring regioselectivity and expanding the scope of compatible functional groups. |

Advanced Computational Modeling and Predictive Studies

Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. eurasianjournals.com For this compound, advanced computational modeling can provide profound insights into its structural, electronic, and interactive properties, guiding experimental efforts. researchgate.neteurasianjournals.com

Future computational studies are expected to focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.com This can help predict sites of reactivity for synthetic modifications and understand its interaction with other molecules.

Molecular Docking and Dynamics: These simulations are crucial for predicting how this compound might bind to biological targets, such as enzymes or receptors. nih.govtandfonline.com This is particularly relevant given the wide range of biological activities reported for pyrazole derivatives, including anticancer and anti-inflammatory properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, 3D-QSAR models can be built to predict biological activity. nih.gov This allows for the rational design of new compounds with optimized therapeutic potential before committing to costly and time-consuming synthesis. nih.gov

The table below summarizes key computational techniques and their predictive applications for pyrazole scaffolds.

| Computational Method | Application in Pyrazole Research | Predicted Properties for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure and properties. eurasianjournals.com | Molecular orbital energies, electrostatic potential, reactivity indices. |

| Molecular Docking | Prediction of binding modes and affinity to biological targets. nih.govtandfonline.com | Potential interactions with protein active sites, binding energy scores. |

| Molecular Dynamics (MD) Simulations | Exploration of dynamic behavior and conformational space. eurasianjournals.com | Stability of ligand-protein complexes, conformational flexibility. |

| 3D-QSAR | Study of structure-activity relationships to design potent compounds. nih.gov | Predicted biological activity (e.g., pIC50) for novel derivatives. |

Integration into Complex Supramolecular Architectures

Supramolecular chemistry, the chemistry "beyond the molecule," involves the assembly of molecules into well-defined, functional structures through non-covalent interactions. The functional groups on this compound make it an excellent building block, or tecton, for creating complex supramolecular architectures.

Key molecular features and their potential roles in supramolecular assembly include:

Pyrazole N-H and Amino N-H Groups: These are potent hydrogen bond donors.

Pyrazole Nitrogen Atom: This acts as a hydrogen bond acceptor.

Bromophenyl Group: The bromine atom can participate in halogen bonding, a highly directional interaction increasingly used in crystal engineering.

Aromatic Rings: These can engage in π-π stacking interactions.

These interaction sites could be exploited to construct novel supramolecular systems such as hydrogen-bonded networks, coordination polymers, or liquid crystals. The Ullman coupling reaction has been used to synthesize large, highly conjugated pyrazole derivatives, demonstrating their utility in building extended molecular systems. mdpi.com Future research could explore the self-assembly of this compound or its derivatives into ordered materials with applications in areas like gas storage, separation, or catalysis.

Development of Next-Generation Functional Materials Based on Pyrazole Scaffolds

The unique electronic and structural properties of the pyrazole scaffold make it a valuable component in the design of advanced functional materials. chemimpex.com Research has shown that pyrazole-containing compounds can be used in materials science to create polymers with enhanced thermal properties and as hole-transporting materials in solar cells. mdpi.comchemimpex.com

Future research into this compound as a material precursor could target:

Organic Electronics: The compound's aromatic structure suggests potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The amino group can be a site for polymerization, while the bromo group can be used in cross-coupling reactions (e.g., Suzuki, Heck) to extend conjugation and tune electronic properties.

Sensors: By attaching specific recognition units, derivatives of this compound could be developed as chemosensors. Changes in fluorescence or color upon binding to an analyte (e.g., metal ions, anions) could form the basis of the sensing mechanism.

Bioactive Polymers: Incorporating the this compound moiety into polymer backbones could yield materials with inherent biological activity, such as antimicrobial or anti-inflammatory properties, for use in medical devices or coatings. myskinrecipes.com

| Potential Application Area | Role of this compound | Key Functional Groups |

| Organic Electronics | Building block for conjugated polymers or small molecules. mdpi.com | Bromo group (for cross-coupling), Amino group (for polymerization), Pyrazole core. |

| Chemosensors | Core scaffold for creating fluorescent or colorimetric sensors. | Amino group (for attaching receptors), Pyrazole core (fluorophore). |

| Advanced Polymers | Monomer for polymers with enhanced thermal or bioactive properties. chemimpex.com | Amino group, Bromo group. |

Q & A

Advanced Research Question

- Quantum chemical calculations : Gaussian or ORCA for optimizing geometries, calculating frontier molecular orbitals (HOMO/LUMO), and simulating reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular dynamics (MD) : To study solvent interactions and conformational flexibility in aqueous/DMSO environments .

- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

- Variable standardization : Ensure consistent assay protocols (e.g., cell line passage number, serum concentration) .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC) .

- Meta-analysis : Compare trends across structurally analogous compounds (e.g., 1-(4-Bromophenyl) derivatives) to identify outliers .

What experimental approaches elucidate the photophysical properties of this compound in different solvents?

Basic Research Question

- Solvatochromism studies : Measure UV-Vis absorption/emission spectra in solvents of varying polarity (e.g., hexane, DMSO) to correlate Stokes shift with solvent dielectric constant .

- Time-resolved fluorescence : Determine excited-state lifetimes using time-correlated single-photon counting (TCSPC).

- DFT/TD-DFT : Simulate solvent effects using the polarizable continuum model (PCM) .

How can regioselectivity challenges in the functionalization of this compound be mitigated?

Advanced Research Question

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the pyrazole C4 position .

- Catalytic systems : Use Pd-catalyzed C-H activation for selective arylations or Ru-based catalysts for aminations .

- In-situ monitoring : ReactIR or NMR kinetics to track intermediate formation and adjust reaction conditions dynamically .

What green chemistry principles can be applied to the synthesis of this compound derivatives?

Basic Research Question

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol .

- Catalyst recycling : Immobilize p-TSA on mesoporous silica for reuse in cyclization reactions .

- Energy efficiency : Microwave-assisted synthesis to reduce reaction times and improve yields .

What strategies are recommended for assessing the toxicity and safety profile of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.